Superior HER2 Selectivity vs. EGFR: >640-Fold Window
(E/Z)-CP-724714 exhibits marked selectivity for HER2 over the closely related epidermal growth factor receptor (EGFR). This high degree of selectivity is a defining feature that distinguishes it from first-generation HER2 inhibitors like lapatinib, which potently inhibits both kinases [1]. In head-to-head comparisons within a single study, the IC50 for EGFR is 6400 nM compared to an IC50 of 10 nM for HER2, yielding a calculated selectivity window of >640-fold . This is in stark contrast to lapatinib, which is a potent dual EGFR/HER2 inhibitor [1].
| Evidence Dimension | Kinase Inhibition Selectivity |
|---|---|
| Target Compound Data | HER2 IC50 = 10 nM; EGFR IC50 = 6400 nM |
| Comparator Or Baseline | Lapatinib (dual EGFR/HER2 inhibitor with similar potency for both targets) |
| Quantified Difference | >640-fold selective for HER2 over EGFR; Lapatinib shows approximately equipotent inhibition of HER2 and EGFR |
| Conditions | Cell-free kinase activity assay |
Why This Matters
This quantitative selectivity is essential for researchers dissecting HER2-specific pathways, as it minimizes confounding effects from EGFR inhibition that are prevalent with less selective tool compounds like lapatinib.
- [1] Konecny GE, et al. Activity of the dual kinase inhibitor lapatinib (GW572016) against HER-2-overexpressing and trastuzumab-treated breast cancer cells. Cancer Res. 2006 Feb 1;66(3):1630-9. View Source
